molecular formula C8H9NO3 B1293961 2-Methyl-3-nitroanisole CAS No. 4837-88-1

2-Methyl-3-nitroanisole

Cat. No. B1293961
Key on ui cas rn: 4837-88-1
M. Wt: 167.16 g/mol
InChI Key: HQCZLEAGIOIIMC-UHFFFAOYSA-N
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Patent
US07767818B2

Procedure details

To a solution of 2-methyl-3-nitro anisole which is commercially available (1a1) (5.1 g; 30.33 mmol; requires ˜30 min. to dissolve) in absolute ethanol (85 mL) was added 10% Pd/C catalyst (500 mg). The solution was hydrogenated under a hydrogen filled balloon at atmospheric pressure and room temperature for 19 h. The reaction mixture was filtered through a Celite pad, rinsed and evaporated to dryness to obtain the compound 1a2 as a deep mauve oil (4.1 g; 29.81 mmol; 98% yield). MS 137 (MH)+. Reverse Phase HPLC Homogeneity @ 220 nm (0.06% TFA; CH3CN; H2O): 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1a1 )
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
500 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1[O:11][CH3:12].C(O)(C(F)(F)F)=O.CC#N.O>C(O)C.[Pd]>[CH3:1][C:2]1[C:3]([O:11][CH3:12])=[CH:4][CH:5]=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])OC
Step Two
Name
( 1a1 )
Quantity
5.1 g
Type
reactant
Smiles
Name
Quantity
85 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at atmospheric pressure and room temperature
CUSTOM
Type
CUSTOM
Details
for 19 h
Duration
19 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite pad
WASH
Type
WASH
Details
rinsed
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain the compound 1a2 as a deep mauve oil (4.1 g; 29.81 mmol; 98% yield)

Outcomes

Product
Name
Type
Smiles
CC1=C(N)C=CC=C1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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